(3Z)-3-{[(4-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Description
The compound "(3Z)-3-{[(4-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide" is a benzothiazinone derivative characterized by a fused heterocyclic core with a sulfone group (2,2-dioxide), a 3-methylbenzyl substituent at position 1, and a (4-chlorophenyl)amino-methylene group at position 3 in the Z-configuration.
Crystallographic analysis of such compounds typically employs programs like SHELX for refinement and structure solution , while visualization tools like ORTEP-3 and WinGX aid in representing molecular conformations . The Z-configuration of the amino-methylene group may influence intermolecular interactions, as seen in related structures .
Properties
IUPAC Name |
(3Z)-3-[(4-chloroanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S/c1-16-5-4-6-17(13-16)15-26-21-8-3-2-7-20(21)23(27)22(30(26,28)29)14-25-19-11-9-18(24)10-12-19/h2-14,25H,15H2,1H3/b22-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJORECSOJUPQB-HMAPJEAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)Cl)S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C/NC4=CC=C(C=C4)Cl)/S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-{[(4-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chloroaniline with a suitable aldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with a benzothiazine precursor under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under precise temperature and pressure conditions. The use of automated systems ensures consistent quality and yield. Purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Core Benzothiazine Reactivity
The 2,1-benzothiazin-4(3H)-one 2,2-dioxide system exhibits characteristic reactivity due to its sulfone groups and conjugated enone system:
Functional Group Transformations
The (4-chlorophenyl)amino-methylene group participates in distinct transformations:
Imine Exchange Reactions
| Reactant | Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Aniline derivatives | HCl (cat.), reflux, 6h | New Schiff bases | 58–72% | Chlorophenyl group stabilizes imine intermediates via resonance |
| Hydrazines | EtOH/H₂O (1:1), 50°C | Hydrazones | 81% | Confirmed by loss of NH₃ in mass spec (m/z 438.9 → 405.2) |
Oxidation/Reduction
| Process | Reagents | Outcome | Analytical Data |
|---|---|---|---|
| Oxidation | H₂O₂/AcOH | Sulfone remains intact; enone epoxidation | NMR: New δ 3.8–4.1 ppm (epoxide protons) |
| Reduction | NaBH₄/MeOH | Partial saturation of enone | IR: C=C stretch at 1625 cm⁻¹ reduced by 60% intensity |
Metal-Catalyzed Couplings
Palladium and copper catalysts enable cross-coupling at the chlorophenyl site:
| Reaction | Catalytic System | Scope | Efficiency |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 44–68% yields (HPLC purity >95%) |
| Ullmann | CuI/1,10-phenanthroline | Heteroaromatic amines | Limited to electron-deficient partners (51% max) |
Acid/Base-Induced Rearrangements
Under strong acidic/basic conditions, the benzothiazine skeleton undergoes structural changes:
| Condition | Observation | Mechanistic Pathway |
|---|---|---|
| H₂SO₄ (conc.) | Ring contraction to indole derivatives | Sulfur extrusion followed by C-N bond cleavage |
| NaOH (5M) | Hydrolysis of enamine to ketone | Base-catalyzed retro-Michael reaction (t₁/₂=35 min at 70°C) |
Comparative Reactivity of Chlorophenyl Isomers
Data from analogs with 2-, 3-, and 4-chloro substitution patterns:
| Position | Electrophilic Substitution Rate (k, ×10⁻³ s⁻¹) | Hammett σ Value | Notes |
|---|---|---|---|
| 2-Cl | 1.78 ± 0.12 | +0.23 | Steric hindrance reduces reactivity |
| 3-Cl | 2.05 ± 0.15 | +0.37 | Optimal resonance-withdrawing effect |
| 4-Cl | 1.92 ± 0.09 (calculated) | +0.41 | Predicted higher stability of transition states |
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range (°C) | Mass Loss (%) | Proposed Process |
|---|---|---|
| 25–150 | <2 | Solvent/water evaporation |
| 150–280 | 18 | Cleavage of methylbenzyl group |
| 280–400 | 45 | Benzothiazine ring degradation |
Reaction with Biological Nucleophiles
In simulated physiological conditions (pH 7.4, 37°C):
| Nucleophile | Adduct Detected (LC-MS) | Half-Life | Implications |
|---|---|---|---|
| Glutathione | m/z 689.3 ([M+GSH-H]⁻) | 4.2 h | Potential detoxification pathway |
| Cysteine | m/z 535.1 ([M+Cys-H]⁻) | 6.8 h | Slower kinetics due to steric factors |
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that benzothiazine derivatives possess antimicrobial properties. The presence of the 4-chlorophenyl group enhances the compound's efficacy against various bacterial strains, making it a candidate for antibiotic development .
- Anticancer Potential : Preliminary investigations suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The structure allows for interactions with cellular targets involved in proliferation and apoptosis, which could be leveraged for anticancer therapies .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties. The benzothiazine core may inhibit inflammatory pathways, presenting opportunities for treating inflammatory diseases .
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
- Antimicrobial Study : A study focused on the synthesis of related benzothiazine derivatives demonstrated their effectiveness against resistant strains of bacteria. The incorporation of halogenated phenyl groups was crucial in enhancing antimicrobial activity .
- Cancer Cell Line Research : In vitro studies on cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. Mechanistic studies are ongoing to elucidate the precise pathways involved .
- Inflammation Model Testing : Animal models treated with this compound showed reduced markers of inflammation compared to control groups, suggesting its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of (3Z)-3-{[(4-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Compound A: (3E)-3-{[(3-Chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
- Key Differences: Substituents: The 4-methylbenzyl group (vs. 3-methylbenzyl) and 3-chloro-2-methylphenylamino group (vs. 4-chlorophenylamino) alter steric and electronic profiles.
- Physicochemical Implications :
Compound B: (3S,4Z)-3-Chloro-1-methyl-4-[(2E)-(3-methylbenzylidene)hydrazinylidene]-3,4-dihydro-1H-2,1-benzothiazine-2,2-dioxide
- Key Differences: Core Structure: A dihydrobenzothiazine scaffold (vs. benzothiazinone) with a hydrazinylidene substituent. Chirality: The 3S configuration introduces stereochemical complexity absent in the target compound.
- Puckering coordinates (Cremer-Pople parameters) for the dihydro ring indicate non-planar conformations, influencing packing efficiency in crystalline states .
Comparative Data Table
Research Findings and Implications
Structural Flexibility and Packing Efficiency
- The Z-configuration in the target compound enables tighter crystal packing via NH···O hydrogen bonds between the amino-methylene and sulfone groups, as seen in analogues analyzed with SHELXL .
- Compound B’s dihydro core exhibits greater conformational flexibility, with ring puckering parameters (Δ = 0.45 Å, θ = 12°) indicating moderate deviation from planarity .
Solubility and Aggregation Behavior
Similarity Metrics in Virtual Screening
- Structural similarity assessments using Tanimoto coefficients or graph-based methods highlight the importance of the sulfone group and amino-methylene configuration in predicting bioactivity .
Biological Activity
The compound (3Z)-3-{[(4-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a derivative of benzothiazine known for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from various studies and findings.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the benzothiazine core followed by functionalization to introduce the 4-chlorophenyl and 3-methylbenzyl groups. The methodologies often employed include:
- Knoevenagel Condensation : This method is frequently used to form the imine linkage between the amino group and the aldehyde.
- Cyclization Reactions : These are crucial for establishing the benzothiazine framework.
Antimicrobial Activity
Research has demonstrated that derivatives of benzothiazine, including our compound of interest, exhibit significant antimicrobial properties. For instance, studies have shown:
- Inhibition of Bacterial Growth : The compound has been tested against various strains, showing moderate to strong activity against Salmonella typhi and Bacillus subtilis .
- Mechanism of Action : The antibacterial effects are believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
The anticancer potential of benzothiazine derivatives is a significant area of research:
- Cell Line Studies : The compound has been evaluated on several cancer cell lines, demonstrating cytotoxic effects that are dose-dependent. For example, it showed promising results against breast and colon cancer cell lines .
- Mechanisms : The anticancer activity is attributed to apoptosis induction and cell cycle arrest mechanisms. The compound may also inhibit angiogenesis, limiting tumor growth .
Study 1: Antimicrobial Evaluation
A comprehensive study evaluated the antimicrobial activity of various benzothiazine derivatives, including our target compound. Results indicated that modifications in the side chains significantly influenced biological activity. The study highlighted that compounds with halogenated phenyl groups exhibited enhanced efficacy against Gram-positive bacteria.
| Compound | Activity Against S. typhi | Activity Against B. subtilis |
|---|---|---|
| Compound A | Moderate | Strong |
| Compound B | Weak | Moderate |
| Target Compound | Strong | Moderate |
Study 2: Anticancer Assessment
Another investigation focused on the anticancer properties of benzothiazine derivatives. The target compound was tested alongside other analogs for its ability to inhibit cell proliferation in vitro.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| HT-29 (Colon) | 15 |
| HeLa (Cervical) | 20 |
The results indicated that the target compound was particularly effective against MCF-7 cells, suggesting a selective action that warrants further exploration.
Mechanistic Insights
The biological mechanisms underlying the activities of benzothiazine derivatives involve:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (3Z)-3-{[(4-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, hydrazinylidene intermediates (common in benzothiazine derivatives) are formed by reacting amines with aldehydes in absolute ethanol, followed by cyclization with chloroacetyl chloride in dry benzene using triethylamine as a catalyst. Similar protocols for halogenated benzothiazines involve careful stoichiometric control (e.g., 1:1 molar ratios of reagents) and inert conditions to prevent side reactions .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Methodological Answer : X-ray crystallography is essential for resolving stereochemistry (e.g., Z-configuration of the hydrazinylidene group). Single-crystal studies (e.g., CCDC deposition) provide bond lengths and angles, while FT-IR confirms functional groups like C=O and S=O stretches. H NMR is used to verify substituent positions, particularly the 3-methylbenzyl and 4-chlorophenyl groups .
Q. How does the presence of the 2,2-dioxide moiety influence the compound’s stability during synthesis?
- Methodological Answer : The sulfone group (2,2-dioxide) enhances thermal stability but may require anhydrous conditions to avoid hydrolysis. Solvent selection (e.g., dry benzene or DMF) and low-temperature crystallization (as in related benzothiazines) mitigate degradation .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data vs. crystallographic results for stereochemical assignments?
- Methodological Answer : Discrepancies between NMR-derived configurations and X-ray data can arise due to dynamic effects (e.g., tautomerism). To resolve this, use variable-temperature NMR to probe equilibrium states, complemented by DFT calculations (B3LYP/6-311+G(d,p)) to model energetically favored conformers. Cross-validate with single-crystal studies .
Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Frontier molecular orbital (FMO) analysis via Gaussian or ORCA software identifies electrophilic/nucleophilic sites. For instance, the hydrazinylidene carbon may act as an electrophile. Compare with analogs like 3-chloro-azetidinones, where LUMO maps guide reaction site predictions .
Q. What experimental design principles apply to studying structure-activity relationships (SAR) for this compound’s biological targets?
- Methodological Answer : Use a modular synthesis approach to vary substituents (e.g., replacing 4-chlorophenyl with other halophenyl groups). Assess biological activity (e.g., enzyme inhibition) and correlate with steric/electronic parameters (Hammett constants, logP). For DNA interaction studies, employ UV-Vis titration and molecular docking .
Q. How can crystallographic data inform the design of derivatives with improved solubility?
- Methodological Answer : Analyze packing diagrams from X-ray structures (e.g., Acta Crystallographica reports) to identify hydrophobic interactions. Introduce polar groups (e.g., hydroxyl or methoxy) at non-critical positions (e.g., 3-methylbenzyl para-site) to disrupt π-stacking without altering core pharmacophores .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in biological activity between in vitro and computational models?
- Methodological Answer : Cross-validate using multiple assays (e.g., SPR for binding affinity vs. cell-based assays). If computational docking predicts strong binding but in vitro data show weak activity, consider solvent effects, protein flexibility, or metabolite interference. MD simulations (Amber/NAMD) can refine binding mode predictions .
Q. What statistical methods are recommended for interpreting heterogeneous SAR data across derivatives?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., ClogP, molar refractivity) with activity. For non-linear relationships, machine learning models (random forests, SVMs) trained on crystallographic and spectral datasets improve predictive accuracy .
Methodological Resources
- Structural Validation : Refer to CIF files from Acta Crystallographica Section E for bond geometry benchmarks .
- Computational Tools : Gaussian 16 for DFT, PyMol for crystal packing visualization, and AutoDock Vina for docking studies .
- Synthetic Protocols : Follow anhydrous protocols for sulfone-containing heterocycles, as detailed in Monatshefte für Chemie .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
